![molecular formula C23H18N4O5S B2471122 3-(4-甲氧基苯基)-1-[[3-(3-甲氧基苯基)-1,2,4-恶二唑-5-基]甲基]噻吩并[3,2-d]嘧啶-2,4-二酮 CAS No. 1251616-95-1](/img/no-structure.png)

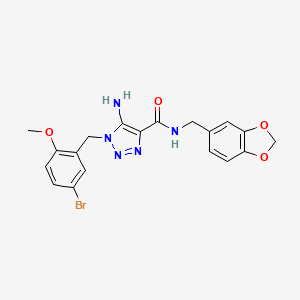

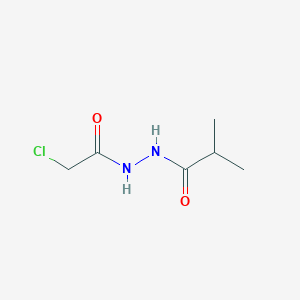

3-(4-甲氧基苯基)-1-[[3-(3-甲氧基苯基)-1,2,4-恶二唑-5-基]甲基]噻吩并[3,2-d]嘧啶-2,4-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of similar compounds often involves the use of thiophene derivatives, which are a very important class of heterocyclic compounds with diverse applications in medicinal chemistry . The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .科学研究应用

合成和化学性质

- 研究重点关注功能化嘧啶和相关杂环的合成,探索各种合成途径和化学反应。例如,有研究报道了通过反应合成官能化 1H-嘧啶-2-酮/硫酮和相关化合物,这些反应产生了中等至良好的收率,突出了嘧啶衍生物在化学合成中的多功能性 (Sarıpınar 等,2006)。

生物学和药理学活性

- 多项研究评估了噻吩并嘧啶衍生物的生物活性,研究了它们作为药理剂的潜力。已发现这些化合物具有一系列生物活性,包括抗菌、抗糖尿病和抗氧化特性。例如,噻吩并嘧啶衍生物已被合成并筛选了它们的体外抗氧化活性,结果表明噻吩并嘧啶环上的某些取代基可以显着增强自由基清除活性 (Kotaiah 等,2012)。

潜在治疗应用

- 对噻吩并[2,3-d]嘧啶衍生物的研究探索了它们作为治疗剂的潜力,研究发现了对特定受体或疾病具有强大活性的化合物。例如,衍生物已被确定为人类促黄体激素释放激素 (LHRH) 受体的强效非肽拮抗剂,表明在治疗性激素依赖性疾病中具有潜在应用 (Sasaki 等,2003)。

抗菌和抗糖尿病筛选

- 新型嘧啶衍生物已被合成并评估了它们的抗菌和抗糖尿病活性,为寻找新的治疗剂做出了贡献。一些研究报道了合成具有显着体外抗糖尿病活性的二氢嘧啶衍生物,展示了这些化合物在管理糖尿病中的潜力 (Lalpara 等,2021)。

作用机制

The mechanism of action of this compound would depend on its specific biological targets. Thiophene derivatives have been reported to possess a wide range of therapeutic properties, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer activities .

未来方向

Future research on this compound could involve further exploration of its synthesis, characterization, and potential therapeutic applications. Given the wide range of therapeutic properties reported for thiophene derivatives , this compound could potentially have interesting biological activities worth investigating.

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(4-Methoxyphenyl)-1-[[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione' involves the synthesis of the thieno[3,2-d]pyrimidine-2,4-dione core followed by the attachment of the 3-(4-Methoxyphenyl) and 3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-ylmethyl groups.", "Starting Materials": [ "2-Amino-4-methoxybenzoic acid", "2-Amino-5-methoxybenzoic acid", "2-Chloro-4-nitrobenzoic acid", "2-Mercapto-5-methyl-1,3,4-thiadiazole", "4-Methoxybenzaldehyde", "4-Methoxyphenylacetic acid", "Acetic anhydride", "Diethyl malonate", "Ethyl acetoacetate", "Hydrazine hydrate", "Phosphorus oxychloride", "Sodium ethoxide", "Sodium hydride", "Thiourea" ], "Reaction": [ "Synthesis of 2-Amino-4-methoxybenzoic acid from 4-Methoxybenzaldehyde via the Leimgruber-Batcho synthesis", "Synthesis of 2-Amino-5-methoxybenzoic acid from 4-Methoxyphenylacetic acid via the Vilsmeier-Haack reaction", "Synthesis of 2-Chloro-4-nitrobenzoic acid from 2-Amino-4-methoxybenzoic acid via the Sandmeyer reaction", "Synthesis of 2-Mercapto-5-methyl-1,3,4-thiadiazole from Ethyl acetoacetate and Hydrazine hydrate via the Gewald reaction", "Synthesis of 3-(4-Methoxyphenyl)-1-benzylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione from 2-Chloro-4-nitrobenzoic acid, 2-Mercapto-5-methyl-1,3,4-thiadiazole, and Sodium hydride via the Gewald reaction", "Synthesis of 3-(4-Methoxyphenyl)-1-[[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione from 3-(4-Methoxyphenyl)-1-benzylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione, 2-Amino-5-methoxybenzoic acid, Thiourea, Acetic anhydride, Diethyl malonate, and Phosphorus oxychloride via a series of reactions including the formation of the 3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-ylmethyl group and the final deprotection step." ] } | |

CAS 编号 |

1251616-95-1 |

分子式 |

C23H18N4O5S |

分子量 |

462.48 |

IUPAC 名称 |

3-(4-methoxyphenyl)-1-[[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione |

InChI |

InChI=1S/C23H18N4O5S/c1-30-16-8-6-15(7-9-16)27-22(28)20-18(10-11-33-20)26(23(27)29)13-19-24-21(25-32-19)14-4-3-5-17(12-14)31-2/h3-12H,13H2,1-2H3 |

InChI 键 |

CSVASTHTJOULSW-UHFFFAOYSA-N |

SMILES |

COC1=CC=C(C=C1)N2C(=O)C3=C(C=CS3)N(C2=O)CC4=NC(=NO4)C5=CC(=CC=C5)OC |

溶解度 |

not available |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(3-Chlorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2471042.png)

![6-chloro-N-[2-(dimethylamino)-5-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B2471043.png)

![2-Amino-6-(4-methylbenzyl)-4-(3,4,5-trimethoxyphenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2471044.png)

![N-[5-(3-chloro-4-methylbenzyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide](/img/structure/B2471047.png)

![5-(6-Methylpyrimidin-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2471048.png)

![9-(4-methoxyphenyl)-1-methyl-3-(2-methylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2471050.png)

![1-(3-chlorophenyl)-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanesulfonamide](/img/structure/B2471054.png)

![4-ethoxy-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2471055.png)

![(5R,7R)-2,7-Dimethyl-5-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B2471057.png)